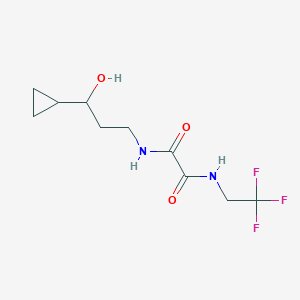
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TFA-oxalamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the oxalamide family and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee involves its ability to bind to the active site of enzymes and proteins, inhibiting their function. This is achieved through the formation of hydrogen bonds and other non-covalent interactions between N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee and the target molecule. The precise mechanism of action varies depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have a wide range of biochemical and physiological effects. These include inhibition of enzymes involved in lipid metabolism, DNA repair, and cell division. Additionally, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee is its high potency and specificity for a wide range of enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in vitro. However, the high potency of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee can also be a limitation, as it can be difficult to achieve the desired level of inhibition without causing non-specific effects.
Direcciones Futuras
There are many potential future directions for research on N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Additionally, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee could be used as a tool for studying the function of specific enzymes and proteins in vivo. Finally, further research is needed to fully understand the mechanism of action of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee involves the reaction of cyclopropylamine with 2,2,2-trifluoroethyl isocyanate in the presence of a base. The resulting product is then treated with oxalic acid to form N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee. This synthesis method has been optimized to produce high yields of pure N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee.
Aplicaciones Científicas De Investigación
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery, where N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamidee has been shown to have potent inhibitory effects on a wide range of enzymes and proteins. This makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N2O3/c11-10(12,13)5-15-9(18)8(17)14-4-3-7(16)6-1-2-6/h6-7,16H,1-5H2,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLZFDMQXEVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)
![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
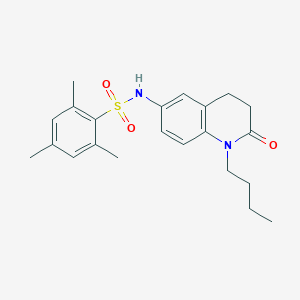
![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2569239.png)
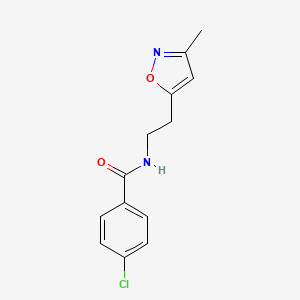
![3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569242.png)
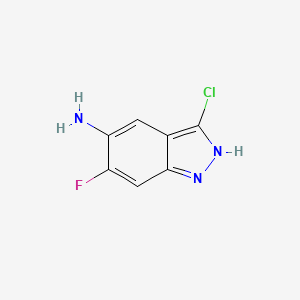
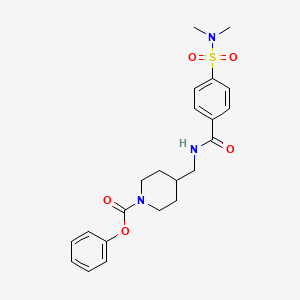
![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2569248.png)
![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2569250.png)
![3-[3,4-bis(benzyloxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)
![[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2569252.png)